molecular formula C16H18N2O2S B2561675 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide CAS No. 339011-54-0

6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide

Cat. No. B2561675
CAS RN: 339011-54-0
M. Wt: 302.39
InChI Key: BUBMOSBBSGEWRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the nicotinamide, methoxyphenyl, and isopropylsulfanyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the nicotinamide core. The presence of the methoxyphenyl and isopropylsulfanyl groups could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nicotinamide group could potentially be involved in redox reactions, while the methoxyphenyl and isopropylsulfanyl groups could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide group could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Antineoplastic Activities

Nicotinamide derivatives, including 6-substituted variants, have been synthesized and evaluated for their antineoplastic activities against cancerous cells. Moderate activity against certain types of leukemia has been observed, highlighting their potential in cancer therapy research (Ross, 1967).

Antiprotozoal Activity

Research on aza-analogues of nicotinamide derivatives has shown significant antiprotozoal activity, particularly against Trypanosoma and Plasmodium species, which are responsible for diseases like trypanosomiasis and malaria. These findings suggest their potential utility in developing treatments for these diseases (Ismail et al., 2003).

Herbicidal Activity

Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown excellent herbicidal activity. This includes potent effects against specific weeds, indicating their potential application in agriculture for weed control (Yu et al., 2021).

Metabolic and Enzymatic Studies

Nicotinamide and its derivatives play critical roles in various metabolic processes. Studies have explored their effects on oxidative metabolism, enzyme inhibition, and the modulation of cellular pathways. These investigations shed light on the molecular mechanisms by which nicotinamide influences health and disease (Schenkman et al., 1967), (Maiese et al., 2009).

Application in Stem Cell Research

Nicotinamide has been identified as a potent factor promoting cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, influencing cell fate decisions, which is crucial for stem cell research and therapy (Meng et al., 2018).

Skin Health and Cosmetic Applications

Nicotinamide is increasingly recognized for its beneficial effects on skin health, including treatments for acne, rosacea, and atopic dermatitis. Its antioxidant properties and role in inhibiting poly-adenosine diphosphate-ribose polymerase make it a valuable component in cosmetic science (Otte et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-(4-methoxyphenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11(2)21-15-9-4-12(10-17-15)16(19)18-13-5-7-14(20-3)8-6-13/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMOSBBSGEWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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